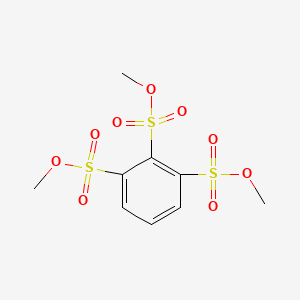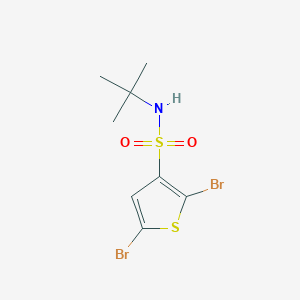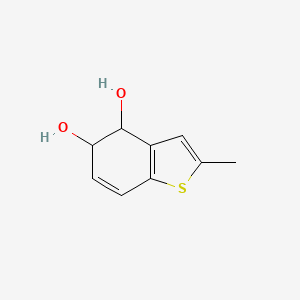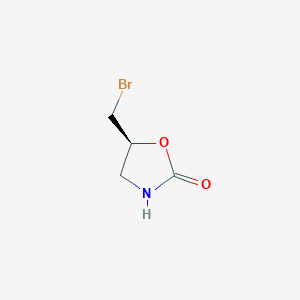![molecular formula C8H9Cl3N2 B12557688 [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine CAS No. 193825-11-5](/img/structure/B12557688.png)
[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine is an organic compound characterized by a cyclohexadiene ring substituted with a trichloromethyl group and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine typically involves the following steps:
Formation of the cyclohexadiene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the trichloromethyl group: This step often involves the chlorination of a methyl group using reagents such as chlorine gas or trichloromethyl chloroformate.
Attachment of the hydrazine moiety: This can be done through a nucleophilic substitution reaction where hydrazine displaces a leaving group on the cyclohexadiene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to ensure precise control over reaction conditions.
Catalysts: to enhance reaction rates and selectivity.
Purification techniques: such as distillation, crystallization, or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or the hydrazine moiety to an amine.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one.
Reduction: Formation of 4-methyl-4-(methyl)cyclohexa-2,5-dien-1-ylidene]amine.
Substitution: Formation of various substituted cyclohexadiene derivatives.
科学研究应用
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures. Biology Medicine : Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient. Industry : It may be used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The trichloromethyl group can also participate in electron transfer reactions, affecting redox processes within cells.
相似化合物的比较
- [4-Methyl-4-(dichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- [4-Methyl-4-(chloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
- [4-Methyl-4-(methyl)cyclohexa-2,5-dien-1-ylidene]hydrazine
Comparison:
- Structural Differences : The number and type of halogen atoms on the methyl group.
- Reactivity : The presence of different halogens affects the compound’s reactivity, particularly in substitution and redox reactions.
- Applications : Variations in the halogen atoms can lead to differences in biological activity and industrial applications.
This detailed article provides a comprehensive overview of [4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
193825-11-5 |
|---|---|
分子式 |
C8H9Cl3N2 |
分子量 |
239.5 g/mol |
IUPAC 名称 |
[4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine |
InChI |
InChI=1S/C8H9Cl3N2/c1-7(8(9,10)11)4-2-6(13-12)3-5-7/h2-5H,12H2,1H3 |
InChI 键 |
BXPNUIMTCAIRTK-UHFFFAOYSA-N |
规范 SMILES |
CC1(C=CC(=NN)C=C1)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Propanoic acid, 3-[[(4-nitrophenyl)sulfonyl]oxy]-2-oxo-, methyl ester](/img/structure/B12557622.png)

![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)


![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)

![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)




